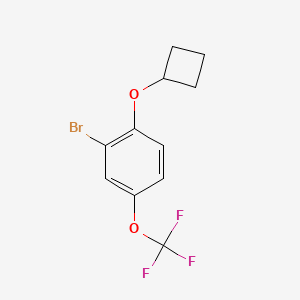

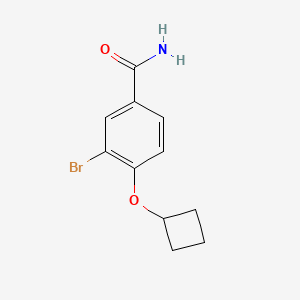

3-Bromo-4-(cyclobutyloxy)benzenecarboxamide

Übersicht

Beschreibung

Molecular Structure Analysis

The IUPAC name for this compound is 3-bromo-4-(cyclobutyloxy)aniline . The InChI code for this compound is 1S/C10H12BrNO/c11-9-6-7(12)4-5-10(9)13-8-2-1-3-8/h4-6,8H,1-3,12H2 .Physical and Chemical Properties Analysis

The compound has a molecular weight of 242.12 . It has a boiling point of 343.2±22.0 C at 760 mmHg . The compound is stored at 4C and protected from light . and is in liquid form .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Biological Activity :

- El-Hashash et al. (2016) conducted a study on the synthesis of dynamic benzoxazinones and quinazolinones from 6-bromo-2-isopropyl-4(3H)-3,1-benzoxazin-4-one. These compounds are anticipated to have interesting biological activity (El-Hashash, Azab, & Morsy, 2016).

Novel Synthesis Techniques :

- Mevellec and Huet (1995) described a process involving C4-C3 ring contraction, which is a crucial step in synthesizing novel cyclopropane carbocyclic nucleosides (Mevellec & Huet, 1995).

Chemoselectivity in Reactions :

- Derbala (1996) explored the chemoselectivity of 6-bromo-2-methyl-3,1-benzoxazin-4-one towards various nucleophiles, highlighting the compound's unique reactivity and potential applications in synthesizing specific chemical structures (Derbala, 1996).

Molecular Assemblies and Dielectric Responses :

- Shishido et al. (2014) studied the molecular assembly and ferroelectric response of benzenecarboxamides, including derivatives with multiple −CONHC14H29 chains. This research is significant in understanding the material properties and potential applications in electronic devices (Shishido et al., 2014).

Synthesis of Pharmaceuticals and Agrochemicals :

- Verdelet et al. (2011) developed a straightforward synthesis method for 3-benzyloxy-4-bromopicolinate ester and 3-benzyloxy-5-bromopicolinate ester. These compounds are key building blocks in the pharmaceutical and agrochemical industries (Verdelet, Mercey, Correa, Jean, & Renard, 2011).

Inhibitors of Plasmodium Falciparum Enoyl-ACP Reductase :

- Banerjee et al. (2011) identified bromo-benzothiophene carboxamide derivatives as potent inhibitors of Plasmodium falciparum enoyl-ACP reductase, showing potential as antimalarial agents (Banerjee, Sharma, Kapoor, Dwivedi, Surolia, & Surolia, 2011).

Safety and Hazards

The compound is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

3-bromo-4-cyclobutyloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c12-9-6-7(11(13)14)4-5-10(9)15-8-2-1-3-8/h4-6,8H,1-3H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXLVEJNTDZNFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=C(C=C(C=C2)C(=O)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride](/img/structure/B3114296.png)

![(1Z,5Z)-Cycloocta-1,5-diene;(11-diphenylphosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)-diphenylphosphane;rhodium;tetrafluoroborate](/img/structure/B3114318.png)

![rac-(1S,2R,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3114328.png)

![5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3114351.png)